![molecular formula C7H4ClIO B596904 4-Chloro-2-iodobenzaldehyde CAS No. 132901-37-2](/img/structure/B596904.png)
4-Chloro-2-iodobenzaldehyde
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Overview
Description
4-Chloro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO . It is characterized by the presence of both chloro and iodo groups on the benzene ring.
Molecular Structure Analysis
The molecular weight of 4-Chloro-2-iodobenzaldehyde is 266.464 Da . The structure of this compound is characterized by the presence of both chloro and iodo groups on the benzene ring.Scientific Research Applications
Synthesis of 2H-thiochromene Derivatives
4-Chloro-2-iodobenzaldehyde is used in the synthesis of 2H-thiochromene derivatives . Thiochromene and its derivatives display a wide range of biological and pharmaceutical activities such as anticancer, antileishmanial, antiHIV, antibacterial, and antioxidant, as well as hypoxia-inducible factor hydroxylase inhibiting properties .
Enantioselective Synthesis
Amidine-based catalyst HBTM-2 was employed for the highly enantioselective synthesis of chiral 2-substituted thiochromenes . This process involves the transformation of α,β-unsaturated thioesters .
Multistep Synthesis
Wang et al. reported a practical strategy for the multistep synthesis of the key intermediates 4-chloro-2H-thiochromene-3-carbaldehydes and a series of 4-chloro-2H-thiochromenes with N-containing side chains .
Synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde
4-Iodobenzaldehyde, which can be derived from 4-Chloro-2-iodobenzaldehyde, is used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde .
Synthesis of 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin
4-Iodobenzaldehyde, which can be derived from 4-Chloro-2-iodobenzaldehyde, is also used in the synthesis of 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin .
Spectral Investigation and Conformational Analysis
2-bromo-4-chlorobenzaldehyde, a compound similar to 4-Chloro-2-iodobenzaldehyde, has been used in experimental and theoretical spectral investigation and conformational analysis by IR spectroscopy and density functional theory (DFT) .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that halogenated benzaldehydes can participate in various chemical reactions, such as suzuki-miyaura coupling reactions . These reactions involve the interaction of the halogenated benzaldehyde with a boronic acid in the presence of a palladium catalyst to form biaryl compounds .
Biochemical Pathways
It is known that halogenated benzaldehydes can be involved in the synthesis of various organic compounds . For example, they can be used in the synthesis of o-iodo styrene derivatives .
Result of Action
It is known that halogenated benzaldehydes can be used in the synthesis of various organic compounds, which may have diverse biological effects .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-iodobenzaldehyde can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical substances. For example, the synthesis of o-iodo styrene derivatives using 4-Chloro-2-iodobenzaldehyde is performed in tetrahydrofuran at 0 - 20℃ .
properties
IUPAC Name |
4-chloro-2-iodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMFDAIQVMIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132901-37-2 |
Source
|
Record name | 4-chloro-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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